5-(Hydroxymethyl)-1-methylpyrrolidin-2-one
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Overview
Description
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring substituted with a hydroxymethyl group at the 5-position and a methyl group at the 1-position
Mechanism of Action
Target of Action
The primary target of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is the muscarinic receptors . These receptors play a crucial role in mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Biochemical Pathways
The compound is involved in the oxidation process of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA) . This process involves the oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which is then further oxidized to 2-formyl-5-furancarboxylic acid (FFCA). Both of these oxidation steps can be catalyzed by enzymes such as bacterial laccase and fungal alcohol oxidase .
Pharmacokinetics
After oral administration, this compound is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine, which is responsible for the antimuscarinic activity of the compound . In patients with moderate hepatic impairment, the maximum concentration (Cmax) and area under the curve (AUC) of the active metabolite are increased .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bladder contraction and a decrease in detrusor pressure . This results in an incomplete emptying of the bladder, thereby helping to manage conditions such as overactive bladder syndrome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, epigenetic changes, including DNA hydroxymethylation, are sensitive to environmental stimuli . Therefore, environmental factors could potentially influence the epigenetic regulation of genes related to the action of this compound .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . It has been suggested that it may interact with enzymes such as alcohol dehydrogenase and alcohol oxidase
Cellular Effects
Some studies suggest that this compound may have an impact on various types of cells and cellular processes . For instance, it has been reported that a compound named Flazin, which is derived from 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, can inhibit the proliferation of certain cells
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. Some studies suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of this compound can change over time, possibly due to its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Detailed studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is involved in various metabolic pathways . It has been suggested that this compound may interact with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
It is possible that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 5-position. The reaction typically proceeds as follows:
- Dissolve 1-methylpyrrolidin-2-one in a suitable solvent, such as methanol or ethanol.
- Add an aqueous solution of formaldehyde to the reaction mixture.
- Introduce a base, such as sodium hydroxide or potassium hydroxide, to catalyze the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of 5-(carboxymethyl)-1-methylpyrrolidin-2-one.
Reduction: The compound can be reduced to form 5-(hydroxymethyl)-1-methylpyrrolidine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides (NaX) or alkyl halides (R-X) in the presence of a suitable base.
Major Products
Oxidation: 5-(Carboxymethyl)-1-methylpyrrolidin-2-one.
Reduction: 5-(Hydroxymethyl)-1-methylpyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound may be used in the study of enzyme-catalyzed reactions and as a potential inhibitor or activator of specific biological pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.
1-Methylpyrrolidin-2-one: Lacks the hydroxymethyl group but shares the pyrrolidinone core.
5-(Chloromethyl)-1-methylpyrrolidin-2-one: A halogenated derivative with different reactivity.
Uniqueness
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyrrolidinone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-5(4-8)2-3-6(7)9/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTBSHGXEXCIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89531-41-9 |
Source
|
Record name | 5-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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